molecular formula C10H14N2O3S B13648508 2-((Sec-butylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-((Sec-butylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13648508
M. Wt: 242.30 g/mol
InChI Key: RGLCWYLAFLBSJQ-UHFFFAOYSA-N
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Description

2-[(butan-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine ring, a carboxylic acid group, and a butan-2-ylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(butan-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the butan-2-ylsulfanyl group and the carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(butan-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols or amines, in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide, facilitate these reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-[(butan-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(butan-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(carboxymethylsulfanyl)butan-2-ylsulfanyl]acetic acid
  • Sulfonimidates

Uniqueness

Compared to similar compounds, 2-[(butan-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural features allow for a wide range of chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

2-(butan-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3S/c1-3-6(2)16-5-8-11-4-7(10(14)15)9(13)12-8/h4,6H,3,5H2,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

RGLCWYLAFLBSJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

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